molecular formula C17H20N2O3S B7017036 N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide

N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide

Cat. No.: B7017036
M. Wt: 332.4 g/mol
InChI Key: GAGPJACKUYNIEX-UHFFFAOYSA-N
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Description

N-(3-hydroxyspiro[33]heptan-1-yl)-6-methylquinoline-8-sulfonamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the quinoline and sulfonamide groups. Common reagents used in these reactions include organometallic reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a dihydroquinoline compound.

Scientific Research Applications

N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group may inhibit certain enzymes by mimicking the natural substrate. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyspiro[3.3]heptan-1-yl)methylcarbamate
  • tert-butyl N-(3-hydroxyspiro[3.3]heptan-1-yl)methylcarbamate

Uniqueness

N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide is unique due to its combination of a spirocyclic structure with a quinoline and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-8-12-4-2-7-18-16(12)13(9-11)23(21,22)19-14-10-15(20)17(14)5-3-6-17/h2,4,7-9,14-15,19-20H,3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGPJACKUYNIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)NC3CC(C34CCC4)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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